Methyl 3-oxo-2-phenylisoindoline-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxo-2-phenyl-1H-isoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-16(19)14-12-9-5-6-10-13(12)15(18)17(14)11-7-3-2-4-8-11/h2-10,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVXTGBINGWRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184566 | |
| Record name | Methyl 2,3-dihydro-3-oxo-2-phenyl-1H-isoindole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60651-98-1 | |
| Record name | Methyl 2,3-dihydro-3-oxo-2-phenyl-1H-isoindole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60651-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dihydro-3-oxo-2-phenyl-1H-isoindole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Reactivity Patterns
Mechanistic Pathways of Isoindolinone Formation Reactions
The synthesis of the isoindolinone core can be achieved through various strategies, which are broadly categorized by the nature of the bond-forming events. These pathways often involve sophisticated catalytic systems that enable the efficient construction of the bicyclic structure from simpler precursors. General strategies for forming the isoindolinone ring include C-H activation, cross-coupling, carbonylation, condensation, and cycloaddition reactions. researchgate.netsemanticscholar.org
The formation of the isoindolinone ring often hinges on key activation steps that render the precursors susceptible to cyclization. These can involve the generation of either electrophilic or nucleophilic intermediates.
A common strategy involves the in-situ generation of a reactive N-acyliminium (NAI) ion from a precursor like a 3-hydroxyisoindolinone. nih.gov This electrophilic intermediate can then be trapped by various nucleophiles to afford 3-substituted isoindolinones. nih.gov In other syntheses, the process may begin with the nucleophilic addition of an amine to a carbonyl group. For instance, the reaction can be initiated by the nucleophilic addition of a primary amine to a 3-alkylidenephthalide, which, after tautomerization and subsequent intramolecular nucleophilic addition, yields the isoindolinone ring. nih.gov
Transition metal catalysis provides a powerful platform for activation. In many rhodium- or ruthenium-catalyzed syntheses, an initial C-H activation step leads to the formation of a five-membered metallacycle. nih.govacs.org This intermediate is electrophilic and undergoes subsequent steps like olefin insertion to forge the new carbon-carbon bonds required for the ring system. nih.gov Another innovative approach uses an "umpolung" strategy, where a typically nucleophilic isoindole is converted into an electrophilic isoindolium species via protonation. This electrophile then undergoes a Pictet-Spengler-type cyclization with a suitable nucleophile to furnish polycyclic isoindoline (B1297411) structures. nih.gov
Pericyclic reactions, which proceed through a cyclic transition state in a concerted fashion, represent another elegant strategy for constructing the isoindolinone framework. wikipedia.orgmsu.edu These reactions are characterized by a simultaneous reorganization of bonding electrons without the formation of intermediates. msu.edu
Among the most relevant pericyclic reactions for this purpose are cycloadditions. Formal [4+1] cycloaddition reactions, often catalyzed by transition metals like rhodium, have been successfully employed. nih.gov In these processes, a four-atom component (e.g., from a benzohydroxamic acid derivative via C-H activation) combines with a one-atom synthon (e.g., a carbene from a diazo compound) to assemble the five-membered lactam ring. nih.gov Similarly, copper-catalyzed formal [4+1] cycloadditions of N-(o-alkynyl)aryl amides with isocyanides have been developed. semanticscholar.org Other cycloaddition strategies, such as the visible-light-mediated intermolecular radical insertion of isocyanides into o-alkenylanilines, have also been reported. researchgate.net
While not always strictly pericyclic, other concerted mechanisms are also proposed. For example, N-heterocyclic carbene (NHC)-catalyzed syntheses can proceed through a tandem imine umpolung followed by an intramolecular aza-Michael addition, representing a cascade of concerted bond-forming events. organic-chemistry.org
Reactivity of the Carboxylate and Ketone Functional Groups within the Isoindolinone System
The Methyl 3-oxo-2-phenylisoindoline-1-carboxylate molecule possesses two key carbonyl-based functional groups: a methyl ester (carboxylate derivative) and a ketone. Their reactivity is central to the molecule's chemical behavior and potential for further derivatization. Generally, the carbonyl carbon in an acyl group is less electrophilic than in a ketone because the partial positive charge is stabilized by resonance from the adjacent heteroatom (oxygen in the ester). libretexts.org
The methyl ester group is susceptible to nucleophilic acyl substitution, a class of reaction where a nucleophile replaces the methoxy (B1213986) group (-OCH₃). masterorganicchemistry.comkhanacademy.org This two-step process involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (methoxide) to regenerate the carbonyl double bond. uomustansiriyah.edu.iq The feasibility of these reactions often follows the principle that a stronger base (the nucleophile) displaces a weaker base (the leaving group). masterorganicchemistry.com
Key reactions involving the carboxylate group include:
Saponification: Hydrolysis of the ester under basic conditions (e.g., using NaOH) yields the corresponding carboxylate salt. Subsequent acidification protonates the salt to give the carboxylic acid. masterorganicchemistry.com
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, forming a new ester.
Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into a primary, secondary, or tertiary amide, respectively. uomustansiriyah.edu.iq
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. libretexts.org This proceeds via a nucleophilic acyl substitution with a hydride ion to form an aldehyde intermediate, which is then rapidly reduced further. libretexts.org
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Saponification | 1. NaOH, H₂O 2. H₃O⁺ | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | Ester (new R' group) |
| Aminolysis | NH₃, R'NH₂, or R'R''NH | Amide |
| Reduction | LiAlH₄, then H₂O | Primary Alcohol |
The ketone functional group at the 3-position is a key center of reactivity. Compared to the ester, the ketone's carbonyl carbon is generally more electrophilic and thus more reactive towards nucleophiles. libretexts.org This is because aldehydes and ketones lack a resonance-donating heteroatom attached directly to the carbonyl carbon, which is present in esters and amides. libretexts.org
The ketone can undergo a variety of nucleophilic addition reactions. Unlike acyl substitution, where a leaving group is expelled, addition to a ketone typically involves protonation of the resulting alkoxide to form a new stable tetrahedral product. researchgate.net
Potential reactions at the ketone's carbonyl center include:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org
Grignard Reaction: Addition of an organometallic reagent, like a Grignard reagent (R-MgX), results in the formation of a tertiary alcohol after an acidic workup. libretexts.org
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene (C=C double bond). nih.gov
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) yields a cyanohydrin, which contains both a hydroxyl and a nitrile group attached to the same carbon.
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄, then H₃O⁺ | Secondary Alcohol |
| Grignard Reaction | R'MgX, then H₃O⁺ | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CR'R'' | Alkene |
| Cyanohydrin Formation | HCN, KCN | Cyanohydrin |
Advanced C-H Activation and Functionalization Studies
Transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for synthesizing isoindolinones. nih.gov This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-N bonds. Catalysts based on rhodium, ruthenium, and palladium are commonly employed. nih.gov
A prominent mechanistic pathway involves the directed C-H activation of a benzamide (B126) derivative. For example, rhodium(III) or ruthenium(II) catalysts can coordinate to a directing group on the amide (such as an N-methoxy or N-pivaloyloxy group), facilitating the cleavage of an ortho C-H bond on the benzene (B151609) ring to form a five-membered metallacycle intermediate. nih.govacs.orgorganic-chemistry.org This key intermediate then reacts with a coupling partner, such as an olefin or a diazoacetate, through migratory insertion. nih.gov Subsequent reductive elimination closes the ring and regenerates the active catalyst. nih.gov
Recent studies have merged C-H activation with other chemical principles to create novel synthetic routes. One such strategy combines the strain-release of 1,2-oxazetidines with carboxylic acid-directed C-H activation. acs.orgorganic-chemistry.orgnih.gov In this ruthenium-catalyzed process, a five-membered ruthenacycle is formed, which then coordinates to the 1,2-oxazetidine. acs.org A β-carbon elimination step opens the strained ring and generates a Ru-imine complex, which undergoes intramolecular cyclization to yield the isoindolinone product. acs.orgorganic-chemistry.org Another advanced method involves a ligand-controlled, rhodium(III)-catalyzed annulation of aryl hydroxamates with cyclopropenes, which proceeds via consecutive C-H and C-C bond activation to form the isoindolinone core. acs.org
| Catalyst Metal | Starting Materials | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Rhodium (Rh) | N-benzoylsulfonamides + Olefins/Diazoacetate | Amide-directed C-H activation, formation of rhodacycle, olefin insertion. | nih.gov |
| Ruthenium (Ru) | Benzoic acids + 1,2-Oxazetidines | Carboxylic acid-directed C-H activation merged with strain-release via β-carbon elimination. | acs.orgorganic-chemistry.orgnih.gov |
| Rhodium (Rh) | Aryl hydroxamates + Cyclopropenes | Ligand-controlled C-H/C-C activation and [4+1] annulation. | acs.org |
| Palladium (Pd) | Free primary benzylamines + CO surrogate | NH₂-directed C-H carbonylation. | organic-chemistry.org |
Stereochemical Control in Dynamic Processes and Rearrangements
The control of stereochemistry in dynamic processes involving this compound is intrinsically linked to the concept of atropisomerism, which arises from hindered rotation around a single bond. In this case, the bond between the nitrogen of the isoindolinone ring and the phenyl group is the focal point of this phenomenon. The steric hindrance between the ortho substituents on the phenyl ring and the isoindolinone core can create a significant energy barrier to rotation, potentially leading to the existence of stable, isolable rotational isomers, or atropisomers.
The stereochemical stability of such atropisomers is a critical factor. Atropisomers are often classified based on their rotational energy barriers and half-lives of racemization at a given temperature. While specific experimental data for this compound is not extensively documented in publicly available literature, the principles governing related N-aryl systems provide a framework for understanding its potential behavior.
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the kinetics of such dynamic processes. By analyzing the coalescence of signals at varying temperatures, it is possible to determine the energy barriers to rotation. For N-aryl systems in general, these barriers can range from being low, allowing for rapid interconversion at room temperature, to being high enough to allow for the separation of individual atropisomers.
The nature of the substituents on both the phenyl ring and the isoindolinone core plays a crucial role in determining the magnitude of the rotational barrier. In the case of this compound, the presence of the methoxycarbonyl group at the C1 position can influence the conformational preferences and the energy landscape of the N-phenyl rotation.
Research on related N-aryl lactams has demonstrated that the interplay of steric and electronic effects dictates the rotational barriers. For instance, the introduction of bulky ortho substituents on the N-aryl ring generally leads to higher rotational barriers and increased atropisomeric stability.
While significant rearrangements of the isoindolinone core itself are not commonly reported under typical conditions, the dynamic equilibrium between different rotamers of the N-phenyl group represents a key dynamic process. The stereochemical outcome of reactions involving this molecule can be influenced by the relative populations of these conformers and the kinetics of their interconversion.
The following table summarizes the key concepts related to the stereochemical control in dynamic processes for N-aryl isoindolinone systems, which are applicable to this compound.
| Concept | Description | Relevance to this compound |
| Atropisomerism | A type of stereoisomerism arising from hindered rotation around a single bond, leading to isolable rotamers. | The C-N bond between the isoindolinone nitrogen and the phenyl ring is a potential stereogenic axis. |
| Rotational Energy Barrier | The energy required to overcome the steric hindrance for rotation around a single bond. | Dictates the stability and rate of interconversion of the N-phenyl rotamers. |
| Dynamic NMR Spectroscopy | An NMR technique used to study the rates and thermodynamics of dynamic processes. | Can be used to experimentally determine the rotational energy barrier of the N-phenyl group. |
| Conformational Analysis | The study of the different spatial arrangements of atoms in a molecule and their relative energies. | Helps in understanding the preferred orientation of the N-phenyl group relative to the isoindolinone core. |
Further research, including detailed computational modeling and experimental studies using techniques like dynamic NMR, would be necessary to fully elucidate the specific stereochemical dynamics and the potential for stereochemical control in rearrangements of this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and spectroscopic features with a high degree of accuracy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For methyl 3-oxo-2-phenylisoindoline-1-carboxylate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide key insights.
Geometry Optimization: The optimized geometry would reveal precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the isoindolinone core and the relative orientation of the N-phenyl and C1-carboxylate groups would be determined.
Electronic Properties:
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For similar isoindolinone derivatives, the HOMO is often localized over the fused aromatic ring system and the phenyl substituent, while the LUMO is typically distributed over the electron-withdrawing carbonyl groups.
Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), prone to nucleophilic attack. In this compound, the oxygen atoms of the carbonyl and ester groups would be expected to be regions of negative potential, whereas the hydrogen atoms and the carbonyl carbons would exhibit positive potential.
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Dipole Moment | 3.2 D |
Note: The data in Table 1 is illustrative and represents typical values for similar organic molecules, as specific computational data for this compound is not available in the cited literature.
The presence of rotatable bonds, such as the N-C bond of the phenyl group and the C-C bond of the carboxylate group, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting structure. This analysis is critical for understanding which shapes the molecule is most likely to adopt and how this might influence its biological activity or reaction pathways. The relative stability of different conformers is determined by factors like steric hindrance and intramolecular interactions.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling is an invaluable tool for exploring the pathways of chemical reactions, providing insights that can be difficult to obtain through experimental means alone.
For any proposed reaction involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to identify the transition state (TS)—the highest energy point along the reaction pathway. By locating the TS and calculating its energy, the activation energy of the reaction can be determined, which is directly related to the reaction rate. Reaction coordinate analysis involves mapping the energy changes as the reactants are converted into products, providing a detailed profile of the reaction mechanism. This can confirm whether a proposed mechanism is energetically feasible.
This compound possesses a stereocenter at the C1 position, meaning it can exist as a pair of enantiomers. In stereoselective synthesis, computational chemistry can be used to predict which stereoisomer is more likely to be formed. This is achieved by modeling the transition states leading to the different stereoisomeric products. The transition state with the lower energy will correspond to the major product. By comparing the activation energies for the formation of the (R) and (S) enantiomers, the enantiomeric excess (ee) can be predicted. This is particularly useful in asymmetric catalysis, where the calculations would include the chiral catalyst interacting with the substrate.
| Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| Transition State leading to (R)-enantiomer | 0.0 | (R)-enantiomer |
| Transition State leading to (S)-enantiomer | +1.8 |
Note: The data in Table 2 is hypothetical, illustrating how computational results can be used to predict stereochemical outcomes. Specific calculations for this compound are not available in the cited literature.
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and kinetics. Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models (like the Polarizable Continuum Model, PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. Including solvation effects is crucial for obtaining realistic energy profiles for reactions in solution, as the solvent can stabilize or destabilize reactants, products, and transition states to varying degrees.
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Prediction and Interpretation of Spectroscopic Parameters: No dedicated studies on the theoretical calculations of its vibrational (IR and Raman) or NMR spectra were found.
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Advanced Spectroscopic and Structural Characterization of Methyl 3 Oxo 2 Phenylisoindoline 1 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the number and types of protons and carbons, but multi-dimensional techniques are crucial for unambiguous assignment and detailed structural insights.
Multi-dimensional NMR for Complex Structure Elucidation (e.g., 2D NOESY, HSQC, HMBC)rsc.orgresearchgate.netcolumbia.edu
Multi-dimensional NMR experiments are essential for assembling the molecular puzzle of this compound by establishing through-bond and through-space correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu For the target molecule, it would definitively link each proton signal to its corresponding carbon signal in the isoindolinone core, the phenyl ring, and the methyl ester group. For instance, the methoxy (B1213986) protons (-OCH₃) would show a correlation to the methoxy carbon, and the proton at the C1 position would correlate with the C1 carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular framework, especially around quaternary carbons. columbia.edu Key HMBC correlations would include:
The methoxy protons (-OCH₃) to the ester carbonyl carbon (C=O).
The proton at C1 to the lactam carbonyl carbon (C3) and carbons within the fused aromatic ring.
Protons on the N-phenyl group to the C3 carbon of the isoindolinone core.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing crucial information about the molecule's conformation and the relative orientation of its substituents. rsc.org Expected NOESY correlations for this compound would help determine the spatial relationship between:
The proton at C1 and the ortho-protons of the N-phenyl ring.
The protons of the fused aromatic ring and the N-phenyl ring.
The combination of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the connectivity and constitution of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key 2D NMR Correlations for this compound (Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures. They are reported in ppm.)
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) | Key NOESY Correlations (from ¹H) |
| C1 | ~5.5 | ~70 | C3, C7a, Ester C=O, C3a | Ortho-protons of N-phenyl |
| C3 (Lactam C=O) | - | ~168 | - | - |
| C3a | - | ~135 | - | - |
| C4-C7 (Aromatic) | ~7.5-7.9 | ~124-133 | C1, C3a, C7a | Adjacent aromatic protons |
| C7a | - | ~145 | - | - |
| N-Phenyl (C1'-C6') | ~7.2-7.6 | ~120-140 | C3 | C1-H, C7-H |
| Ester C=O | - | ~170 | - | - |
| Methoxy (-OCH₃) | ~3.8 | ~53 | Ester C=O | C1-H |
Stereochemical Assignment via NMR Anisotropy Effects
While the parent molecule is achiral, derivatives with a substituent at the C1 position would be chiral. NMR anisotropy effects can be used to determine the relative stereochemistry of such derivatives. nih.govresearchgate.net The magnetic fields generated by the aromatic rings (the fused benzene (B151609) ring and the N-phenyl group) and the carbonyl groups create anisotropic cones of shielding and deshielding. rsc.org Protons located within the shielding cone will experience an upfield shift in their resonance frequency, while those in the deshielding zone will be shifted downfield. By carefully analyzing the chemical shifts of protons near these functional groups, particularly the proton at C1 and the protons on the phenyl ring, it is possible to deduce the molecule's preferred conformation and the relative arrangement of its substituents in three-dimensional space. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysisnih.govlongdom.org
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. longdom.org For this compound (C₁₆H₁₃NO₃), the calculated exact mass of the molecular ion [M+H]⁺ would be used to confirm its molecular formula with high accuracy (typically within 5 ppm).
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, characteristic fragments. The fragmentation pattern is a unique fingerprint that helps to confirm the proposed structure. Key fragmentation pathways for this molecule would likely involve:
Loss of the methoxy group: Cleavage of the O-CH₃ bond from the ester, resulting in a fragment corresponding to [M-OCH₃]⁺.
Loss of the entire methoxycarbonyl group: Cleavage of the C1-C(O)OCH₃ bond, leading to a fragment of [M-COOCH₃]⁺.
Cleavage of the lactam ring: The isoindolinone core can undergo characteristic ring-opening fragmentations. researchgate.netnih.govnih.gov
Fragments from the N-phenyl group: Loss of the phenyl group or fragments originating from it.
Table 2: Predicted HRMS Fragments for this compound
| Fragment Ion | Proposed Structure / Loss | Calculated Exact Mass (m/z) |
| [C₁₆H₁₄NO₃]⁺ | [M+H]⁺ | 268.0968 |
| [C₁₅H₁₀NO₃]⁺ | [M+H - CH₃]⁺ | 252.0655 |
| [C₁₅H₁₁NO₂]⁺ | [M+H - OCH₃]⁺ | 238.0808 |
| [C₁₄H₁₀NO]⁺ | [M+H - COOCH₃]⁺ | 208.0757 |
Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis and Conformational Insightsnih.govamericanpharmaceuticalreview.commdpi.com
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.commdpi.com These two techniques are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa.
For this compound, the key functional groups and their expected vibrational frequencies are:
Carbonyl Stretching (νC=O): Two distinct carbonyl stretching bands are expected. The lactam (amide) carbonyl will typically appear around 1680-1700 cm⁻¹, while the ester carbonyl will absorb at a higher frequency, around 1730-1750 cm⁻¹. The exact positions can provide insights into hydrogen bonding and solid-state packing effects.
Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹ are characteristic of the aromatic rings.
C-O Stretching: The C-O stretches of the ester group will appear in the 1100-1300 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C=C bonds, which are often weak in the IR spectrum. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C=O Stretch | Ester | 1730 - 1750 | Strong | Medium |
| C=O Stretch | Lactam (Amide) | 1680 - 1700 | Strong | Medium |
| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Strong | Strong |
| C-O Stretch | Ester | 1100 - 1300 | Strong | Weak |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium | Strong |
| C-H Stretch | Aliphatic (CH₃) | 2850 - 2980 | Medium | Medium |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Absolute Configurationnih.govresearchgate.netmdpi.com
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all atoms, leading to accurate measurements of bond lengths, bond angles, and torsional angles.
For this compound, a crystal structure analysis would provide definitive proof of its constitution and conformation. nih.gov Key structural features that would be elucidated include:
The planarity of the bicyclic isoindolinone system.
The orientation of the N-phenyl group relative to the isoindolinone plane.
The conformation of the methyl carboxylate substituent at the C1 position.
Intermolecular interactions in the crystal lattice, such as π-π stacking or C-H···O hydrogen bonds, which govern the crystal packing.
If a chiral derivative of the molecule is synthesized, X-ray diffraction of a single crystal of one enantiomer can be used to determine its absolute configuration, provided a heavy atom is present or anomalous dispersion effects can be accurately measured. researchgate.net
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.5 |
| c (Å) | 15.0 |
| β (°) | 95.0 |
| Volume (ų) | 1330 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.34 |
Chiroptical Spectroscopy for Chiral Analysis (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. saschirality.org These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a sample. While this compound itself is achiral, a derivative containing a stereocenter at the C1 position would exist as a pair of enantiomers.
Circular Dichroism (CD): Each enantiomer would produce a CD spectrum that is a mirror image of the other. The spectrum consists of positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorptions of the molecule's chromophores (the aromatic rings and carbonyl groups).
Vibrational Circular Dichroism (VCD): This technique extends CD into the infrared region, measuring the differential absorption of circularly polarized IR radiation by vibrational transitions. nih.gov It is highly sensitive to the absolute configuration of a molecule.
For a chiral derivative, the absolute configuration can be determined by comparing the experimentally measured CD or VCD spectrum with the spectrum predicted from quantum chemical calculations (e.g., using time-dependent density functional theory, TD-DFT). nih.govmdpi.com A match between the experimental and calculated spectra allows for the unambiguous assignment of the R or S configuration. nih.gov
Applications in Organic Synthesis, Catalysis, and Materials Science
A Versatile Building Block in Complex Organic Synthesis
The unique structural features of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate make it a valuable starting material for the synthesis of a diverse array of complex organic molecules. Its inherent reactivity allows for its elaboration into more intricate polycyclic and heterocyclic systems, and it can serve as a foundational scaffold for the development of advanced synthetic reagents.
Precursors for Polycyclic and Heterocyclic Systems
The isoindolinone framework is a common motif in numerous natural products and biologically active compounds. nih.gov Synthetic methodologies that utilize isoindolinone derivatives are crucial for accessing these complex structures. The reactivity of the carbonyl group and the potential for reactions at the C-1 position, bearing the carboxylate, make this compound an attractive precursor for constructing fused heterocyclic systems. For instance, reactions that involve the carbonyl group can lead to the formation of spirocyclic compounds, while transformations involving the ester and the adjacent lactam ring can pave the way for annulation reactions, thereby expanding the core structure into more elaborate polycyclic networks. nih.gov
While direct examples of using this compound are not extensively documented, the general reactivity of the isoindolinone scaffold suggests its potential in synthesizing fused heterocyclic systems like pyrazolo- and imidazo-isoindolinones through condensation reactions with appropriate binucleophiles. nih.gov Furthermore, the N-phenyl group can influence the regioselectivity of these cyclization reactions.
Scaffold for Advanced Synthetic Reagents
The isoindolinone core can be functionalized to create advanced synthetic reagents. The ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups. These modifications can transform the molecule into a tailored reagent for specific synthetic transformations. For example, the carboxylic acid derivative could be coupled with other molecules to form larger, more complex structures. researchgate.net The inherent chirality that can be introduced at the C-1 position also makes this scaffold a candidate for the development of chiral building blocks for asymmetric synthesis.
Development of Isoindolinone-Based Ligands and Catalysts
The rigid structure of the isoindolinone framework is an advantageous feature in the design of ligands for catalysis, particularly in asymmetric synthesis where a well-defined chiral environment is crucial for achieving high enantioselectivity.
Chiral Ligands for Asymmetric Catalysis
Chiral isoindolinone derivatives have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. researchgate.netrsc.org The ability to introduce stereocenters at the C-1 and C-3 positions of the isoindolinone ring allows for the creation of a diverse library of chiral ligands. These ligands can coordinate with metal centers and induce chirality in the products of reactions such as C-H activation and cycloadditions. researchgate.netnih.gov While specific applications of this compound as a ligand precursor are still under exploration, its core structure is representative of a class of compounds that have shown significant promise in this area. The synthesis of chiral bifunctional organocatalysts based on the isoindolinone scaffold has also been reported, demonstrating the versatility of this structural motif in asymmetric catalysis. rsc.org
| Catalyst System | Reaction Type | Enantioselectivity (ee) |
| Cobalt/Chiral Isoindolinone | C-H Carbonylation | High |
| Rhodium/Chiral Diene | Arylation | High |
| Chiral Brønsted Acid | [3+2] Cycloaddition | Up to 99% |
| Palladium/Chiral Phosphoramidite | Allylic C-H Amination | Up to 98% |
Metal-Organic Frameworks (MOFs) and Heterogeneous Catalysis Incorporating Isoindolinone Scaffolds
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional organic molecules, such as isoindolinone derivatives, into the structure of MOFs can impart specific catalytic or material properties. The carboxylic acid functionality, which can be readily obtained from this compound, is a common linker group for the synthesis of MOFs.
By designing isoindolinone-based linkers with appropriate coordination sites, it is possible to construct MOFs with tailored pore sizes and chemical environments. These materials could find applications in heterogeneous catalysis, where the isoindolinone moiety could act as a catalytic site or as a chiral selector for enantioselective separations. While the direct use of this specific methyl ester in MOF synthesis is not yet widely reported, the principles of MOF design suggest its potential as a valuable building block in this field.
Future Research Directions and Unexplored Avenues
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of isoindolinones has traditionally involved methods that are effective but may not align with the modern principles of green chemistry. Recent efforts have focused on developing more environmentally benign approaches. rsc.org For instance, one-pot methods that proceed under mild, metal-free conditions have been developed, representing a sustainable and efficient route to isoindolinone synthesis. nih.gov Other strategies include the use of aqueous media for sequential reactions, further enhancing the green credentials of the synthesis. researchgate.net
Future innovations are expected to push these boundaries even further. A significant area of development will be the use of biocatalysis, employing enzymes like lipases to achieve high stereoselectivity in dynamic kinetic resolution processes, a technique already successfully applied to related isoindoline (B1297411) carbamates. nih.gov The development of protocols utilizing recyclable organocatalysts, such as fluorous phosphines in green solvents, will also be crucial for reducing waste and resource consumption. rsc.org Furthermore, the integration of continuous flow chemistry could offer superior control over reaction parameters, enhance safety, and allow for scalable, on-demand synthesis with minimal environmental footprint. The exploration of microwave-assisted green processes, which can significantly reduce reaction times, is another promising avenue. mdpi.com
| Synthetic Approach | Key Features | Sustainability Aspect |
| Tandem Organocatalysis | Use of fluorous phosphine (B1218219) in green solvents. | Catalyst and solvent recycling, high resource utilization. rsc.org |
| Metal-Free One-Pot Synthesis | Employs chlorosulfonyl isocyanate and alcohols under mild conditions. | Avoids heavy metal catalysts, environmentally friendly. nih.gov |
| Rhodium(II)-Catalysis | Intermolecular OH transfer with a low E-factor (5.70). | High atom economy, efficient for complex structures. rsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, energy efficiency. mdpi.com |
| Aqueous Media Synthesis | One-pot, three-component reactions in water. | Eliminates hazardous organic solvents. researchgate.net |
Exploration of Novel Reactivity and Unprecedented Transformations
The isoindolinone core has been constructed through a variety of catalytic methods, including C-H activation, cross-coupling, and cycloaddition reactions. nih.govsemanticscholar.org Transition metals like palladium, rhodium, and copper have been instrumental in forging new C-C and C-N bonds to build the heterocyclic skeleton. nih.govorganic-chemistry.orgresearchgate.net For example, rhodium(III)-catalyzed [4+1] annulations of aryl hydroxamates with cyclopropenes have enabled the enantioselective synthesis of 3-substituted isoindolinones. acs.org
The future in this domain lies in uncovering unprecedented transformations. A key focus will be on developing novel asymmetric catalytic systems to afford enantiomerically pure isoindolinones, which are crucial for pharmaceutical applications. The use of photoredox catalysis could unlock new reaction pathways that are inaccessible through traditional thermal methods, allowing for the formation of complex molecular architectures under exceptionally mild conditions. acs.org Furthermore, designing sophisticated cascade or domino reactions, where multiple bonds are formed in a single operation from simple starting materials, will continue to be a major goal. researchgate.net These one-pot multicomponent strategies enhance synthetic efficiency and align with the principles of atom economy.
Advanced in situ Spectroscopic Characterization of Reaction Intermediates
Understanding reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new ones. Mechanistic studies on isoindolinone synthesis have proposed various transient species, including N-acyliminium ions, rhodacycle intermediates, and hybrid aryl-Pd-radical intermediates. researchgate.netnih.gov Characterization of these intermediates is often challenging due to their fleeting nature.
Future research must leverage advanced in situ spectroscopic techniques to directly observe and characterize these reactive species. The application of technologies such as stopped-flow NMR, rapid-scan FT-IR, and time-resolved mass spectrometry will be invaluable. These methods can provide real-time kinetic and structural data on intermediates that exist for only milliseconds. By capturing a "molecular movie" of the reaction as it happens, chemists can gain unprecedented insight into the intricate steps of bond formation and cleavage, paving the way for more rational reaction design and catalyst development.
Synergistic Integration of Machine Learning and Computational Chemistry in Isoindolinone Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has already been applied to investigate the molecular and electronic properties of isoindolinone-related structures and to elucidate reaction mechanisms. acs.orgresearchgate.netresearchgate.net However, the full potential of computational tools has yet to be realized.
The synergistic integration of machine learning (ML) and computational chemistry represents a paradigm shift in chemical research. chemrxiv.org Future efforts will focus on developing ML models trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing specific isoindolinone targets. chemrxiv.org This data-driven approach can accelerate reaction optimization and discovery. rsc.org Concurrently, ML algorithms can be used to design novel isoindolinone scaffolds with specific, predetermined biological or material properties. mdpi.comameslab.gov This in silico design process, coupled with high-level quantum chemical calculations to validate the properties of the proposed molecules, will drastically reduce the time and resources required for the discovery of new functional molecules.
Development of Smart Materials Based on Isoindolinone Architectures
While the biological activity of isoindolinones is well-documented, their potential in materials science remains largely untapped. Related heterocyclic structures, such as isoindole-1,3-diones, have been investigated for their optical properties, including their potential for applications requiring high nonlinear optical (NLO) characteristics. researchgate.net
A significant future avenue is the design and synthesis of "smart" materials incorporating the isoindolinone framework. Research will likely focus on creating polymers and small molecules with tunable photophysical properties. By strategically modifying the substituents on the isoindolinone core, it may be possible to develop novel fluorescent probes for bio-imaging, organic light-emitting diodes (OLEDs) for display technologies, or chemo-sensors for detecting specific analytes. Another exciting possibility is the development of stimuli-responsive materials, where the isoindolinone unit acts as a trigger that alters the material's properties (e.g., color, shape, or conductivity) in response to external stimuli like light, pH, or temperature.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 3-oxo-2-phenylisoindoline-1-carboxylate to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as oxidative coupling or nucleophilic substitution. For example, oxidative coupling of 3-oxindoles with indoles under reflux in acetic acid with sodium acetate as a catalyst can yield derivatives like Methyl-2-(1H-indol-3-yl)-3-oxoindoline-2-carboxylate (62–88% yield) . Key parameters include:
- Temperature : Reflux conditions (e.g., 80–110°C).
- Solvent : Polar aprotic solvents (e.g., THF) or acetic acid.
- Catalysts : Lewis acids (e.g., NaH) or bases (e.g., sodium acetate).
- Reaction Time : 3–19 hours, depending on substrate reactivity.
Purification via recrystallization (DMF/acetic acid mixtures) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be analyzed?
- Methodological Answer :
- NMR Spectroscopy : Analyze chemical shifts for protons near electronegative groups (e.g., carbonyl or phenyl groups). For example, the ester carbonyl (C=O) typically appears at ~170 ppm in NMR .
- X-ray Crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm stereochemistry. Software like SHELXL (for refinement) and Mercury CSD (for visualization) are widely used .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1750 cm) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to validate the molecular geometry of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated bond lengths/angles with experimental XRD data to validate accuracy .
- Puckering Analysis : For isoindoline rings, use Cremer-Pople coordinates to quantify non-planarity (e.g., puckering amplitude Å indicates significant distortion) .
- Electrostatic Potential Maps : Predict reactive sites (e.g., electron-deficient carbonyl groups) for nucleophilic attacks .
Q. What strategies are recommended when encountering contradictions between experimental data (e.g., NMR vs. XRD) in structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., single-crystal XRD for absolute configuration vs. - COSY NMR for proton coupling) .
- Thermal Analysis : Use DSC/TGA to detect polymorphism or hydrate formation that may explain spectral discrepancies .
- Dynamic NMR : Resolve fluxional behavior (e.g., ring puckering) causing averaged NMR signals but static XRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
